molecular formula C8H15ClN2O3S B2473451 [1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide CAS No. 2301420-17-5

[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide

Cat. No.: B2473451
CAS No.: 2301420-17-5
M. Wt: 254.73
InChI Key: YTUKJDJRLBKLRK-UHFFFAOYSA-N
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Description

[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide is a chemical compound that features a pyrrolidine ring substituted with a chloropropanoyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide typically involves the reaction of pyrrolidine derivatives with chloropropanoyl chloride and methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structural features .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .

Properties

IUPAC Name

[1-(2-chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O3S/c1-6(9)8(12)11-4-2-3-7(11)5-15(10,13)14/h6-7H,2-5H2,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUKJDJRLBKLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CS(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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